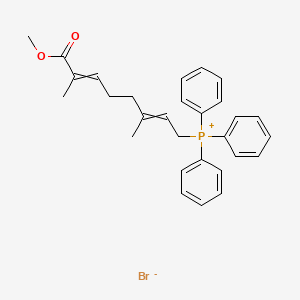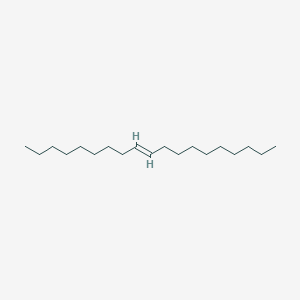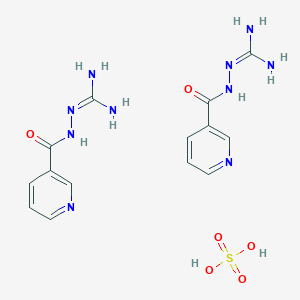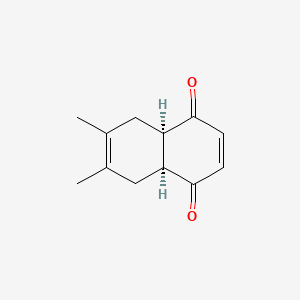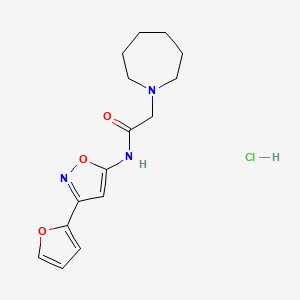
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furan ring, an isoxazole ring, and an azepine ring, making it a complex and potentially versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride typically involves multiple steps, including the formation of the furan and isoxazole rings, followed by their integration into the azepine structure. Common reagents used in these reactions include furfural, hydroxylamine, and various amines. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate ring formation and subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and isoxazole rings can be oxidized under specific conditions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the ring structures, potentially opening them or altering their electronic properties.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Its unique structure might interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide: Lacks the monohydrochloride component, potentially altering its solubility and stability.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-carboxamide: Different functional group, which might affect its reactivity and biological activity.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-sulfonamide: Sulfonamide group could introduce different pharmacological properties.
Uniqueness
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride’s unique combination of ring structures and functional groups makes it a versatile compound with potential applications across various fields. Its specific properties, such as solubility, stability, and reactivity, distinguish it from similar compounds and make it a valuable subject for further research.
Propiedades
Número CAS |
37853-39-7 |
|---|---|
Fórmula molecular |
C15H20ClN3O3 |
Peso molecular |
325.79 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14(11-18-7-3-1-2-4-8-18)16-15-10-12(17-21-15)13-6-5-9-20-13;/h5-6,9-10H,1-4,7-8,11H2,(H,16,19);1H |
Clave InChI |
UWUCFYRAISRPHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



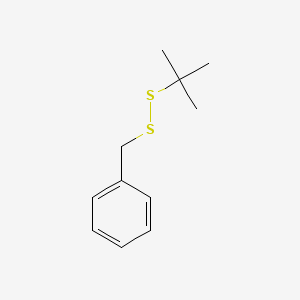
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
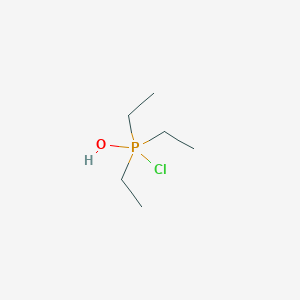
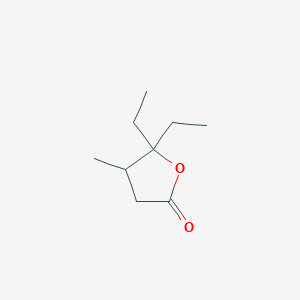

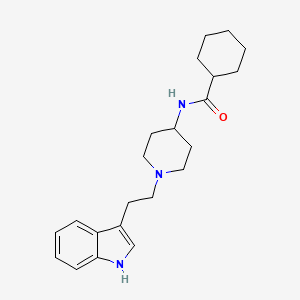
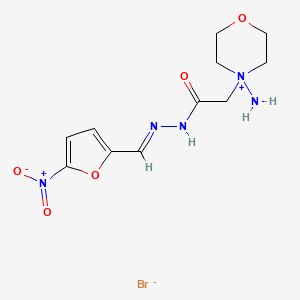
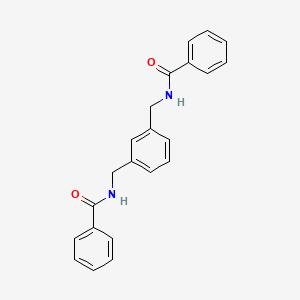
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
